molecular formula C19H23N7O B11128433 1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone

1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone

Cat. No.: B11128433
M. Wt: 365.4 g/mol
InChI Key: SAWUZZZRWHPXLZ-UHFFFAOYSA-N
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Description

1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives . The final step involves the coupling of the benzimidazole-piperazine intermediate with a pyrimidine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The piperazine and pyrimidine groups can enhance the compound’s binding affinity and specificity for its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone is unique due to its combination of benzimidazole, piperazine, and pyrimidine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

1-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one

InChI

InChI=1S/C19H23N7O/c1-24-16-6-3-2-5-15(16)23-19(24)26-13-11-25(12-14-26)17(27)7-10-22-18-20-8-4-9-21-18/h2-6,8-9H,7,10-14H2,1H3,(H,20,21,22)

InChI Key

SAWUZZZRWHPXLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CCNC4=NC=CC=N4

Origin of Product

United States

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